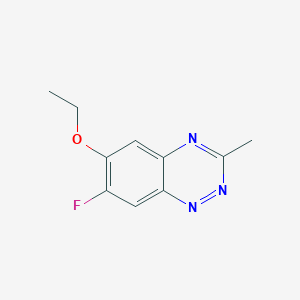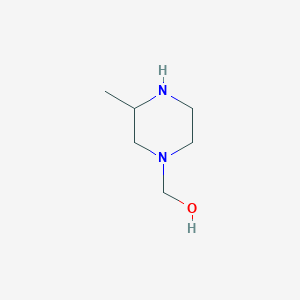
(3-Methylpiperazin-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpiperazin-1-yl)methanol is an organic compound characterized by a piperazine ring substituted with a methyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpiperazin-1-yl)methanol typically involves the reaction of piperazine with formaldehyde and a methylating agent. One common method is the reductive amination of piperazine with formaldehyde, followed by methylation using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3-Methylpiperazin-1-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to known pharmacophores.
Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism by which (3-Methylpiperazin-1-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl group can form hydrogen bonds, while the piperazine ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Piperazine: A parent compound with a similar structure but lacking the methyl and hydroxymethyl groups.
N-Methylpiperazine: Similar but lacks the hydroxymethyl group.
(4-Methylpiperazin-1-yl)methanol: Similar but with the methyl group on the 4-position of the piperazine ring.
Uniqueness: (3-Methylpiperazin-1-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
(3-methylpiperazin-1-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c1-6-4-8(5-9)3-2-7-6/h6-7,9H,2-5H2,1H3 |
Clave InChI |
IMTPOBPBCRRFKA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


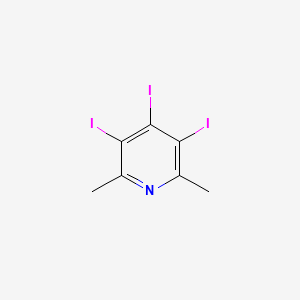
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)

![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
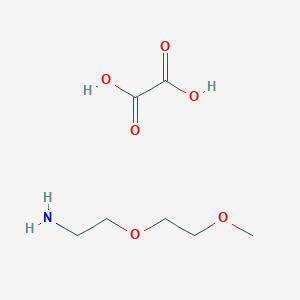
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)
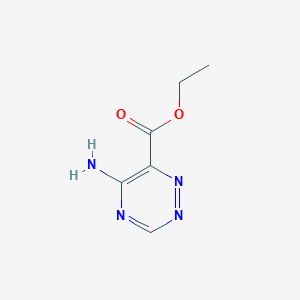
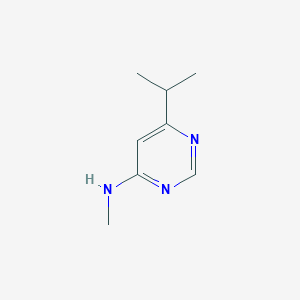
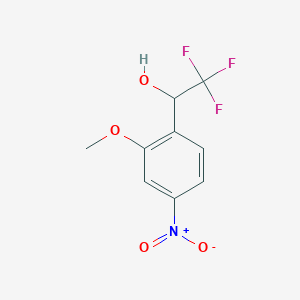


![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
